2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
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Overview
Description
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a sulfonyl chloride group attached to the benzodiazole ring, which is further substituted with a 4-chlorophenyl group. Benzodiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which is then subjected to a series of reactions including esterification, hydrazination, and cyclization to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: The major products are various oxidized or reduced derivatives of the benzodiazole ring.
Scientific Research Applications
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition . Additionally, the benzodiazole ring can interact with various binding sites through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonamide
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonate
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonothioate
Uniqueness
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to the presence of the reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C13H8Cl2N2O2S |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
UVMRCAJBVMTEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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